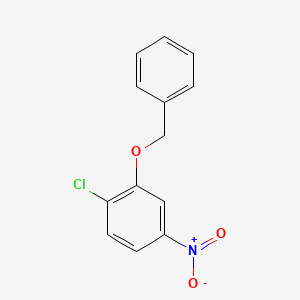

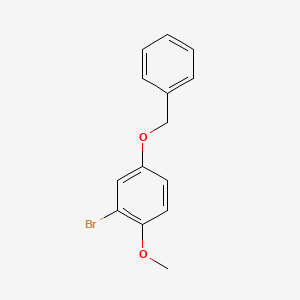

2-(Benzyloxy)-1-chloro-4-nitrobenzene

説明

The compound "2-(Benzyloxy)-1-chloro-4-nitrobenzene" is a chemical species that is not directly mentioned in the provided papers. However, the papers do discuss various nitrobenzene derivatives and their chemical properties, which can be relevant to understanding the compound . For instance, the structure of nitrobenzene derivatives is often crucial in determining their reactivity and the types of chemical reactions they can undergo .

Synthesis Analysis

The synthesis of nitrobenzene derivatives can involve various chemical reactions, including redox processes and cycloaddition cascades. For example, a redox/cycloaddition cascade has been reported for the synthesis of complex azacyclic compounds from 1-alkynyl-2-nitrobenzenes, which demonstrates the versatility of nitrobenzene derivatives in synthetic chemistry . Although the specific synthesis of "2-(Benzyloxy)-1-chloro-4-nitrobenzene" is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives can significantly influence their chemical behavior. X-ray crystallography has been used to determine the structure of such compounds, revealing details like the conformation of the benzene ring and the positioning of substituents, which are essential for understanding their reactivity . The presence of electron-withdrawing groups like nitro and chloro can affect the electron density distribution within the molecule, which in turn influences its reactivity.

Chemical Reactions Analysis

Nitrobenzene derivatives can undergo a variety of chemical reactions. For instance, the electrochemical reduction of 1-(2-chloroethyl)-2-nitrobenzene leads to products like 1-nitro-2-vinylbenzene and 1H-indole, showcasing the reactivity of the nitro group and the potential for creating diverse chemical structures . Additionally, the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase involves the formation of a cation radical, which can further react to produce different compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure. For example, the presence of substituents can affect the compound's solubility, boiling point, and stability. The electronic properties of the substituents can also impact the reactivity of the compound, as seen in the study of 4-substituted 1-chloro-2-nitrobenzenes, where electronic, steric, and lipophilic properties were correlated with their reactivity in glutathione S-transferase-catalyzed reactions . The intermolecular interactions, such as hydrogen bonding and pi-stacking, can further dictate the compound's crystalline structure and its reactivity in the solid state .

科学的研究の応用

1. Synthesis of Benzyl Ethers and Esters

- Application Summary: 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-(Benzyloxy)-1-chloro-4-nitrobenzene, is used as a reagent for the synthesis of benzyl ethers and esters . This reagent is mild, convenient, and in some cases uniquely effective .

- Methods of Application: The active reagent is delivered in situ through N-methylation of 2-benzyloxy-pyridine . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are also considered .

- Results or Outcomes: The revised benzyl transfer protocol has been demonstrated to be effective in the synthesis of benzyl ethers and esters .

2. Antimicrobial Activity of Chalcone Derivatives

- Application Summary: Chalcone derivatives, including 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one, have wide applications in pharmaceutical and medicinal chemistry . These compounds are synthesized by coupling with aromatic substituted aldehyde .

- Methods of Application: The synthesized compounds are characterized by IR, 13C NMR, 1H NMR, and Mass spectra . They are then screened for antimicrobial activity .

- Results or Outcomes: The synthesized compounds have been found to exhibit antimicrobial activity .

3. [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

- Application Summary: The [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines has been studied. This process involves the reaction of 2-(2-benzyloxyphenyl)oxazoline with a strong base to give either a 3-aminobenzofuran product or an oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .

- Methods of Application: The reaction is carried out with strong base and the outcome depends on the distance between the two groups in the starting compound . The N-butylamide group, CONHBu, has been found to be superior in promoting the Wittig rearrangement .

- Results or Outcomes: The study reveals significant limitations to the Wittig rearrangement of such systems . Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .

4. Benzylic Oxidations and Reductions

- Application Summary: The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 2-(Benzyloxy)-1-chloro-4-nitrobenzene, are activated toward free radical attack . This is supported by the susceptibility of alkyl side-chains to oxidative reactions .

- Methods of Application: The reactions involve SN1, SN2, and E1 reactions of benzylic halides, showing enhanced reactivity due to the adjacent aromatic ring .

- Results or Outcomes: The observations reflect a general benzylic activation .

5. Synthesis of Schi Base Ligands

- Application Summary: Schi base ligands are synthesized by the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with 4-amino-[1,1’-biphenyl]-3-ol . These ligands have potential biological applications .

- Methods of Application: The synthesis involves a condensation reaction, which is a type of chemical reaction in which two molecules combine to form a larger molecule, usually with the elimination of a small molecule such as water .

- Results or Outcomes: The synthesized Schi base ligands are used in the chemistry of transition metal complexes .

6. Synthesis of Benzyl Ethers and Esters

- Application Summary: 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-(Benzyloxy)-1-chloro-4-nitrobenzene, is used as a reagent for the synthesis of benzyl ethers and esters . This reagent is mild, convenient, and in some cases uniquely effective .

- Methods of Application: The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are also considered .

- Results or Outcomes: The revised benzyl transfer protocol has been demonstrated to be effective in the synthesis of benzyl ethers and esters .

Safety And Hazards

This includes potential health effects, first aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls, and personal protection.

将来の方向性

This involves discussing potential future research directions or applications for the compound.

特性

IUPAC Name |

1-chloro-4-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQRYHUPOMREGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512221 | |

| Record name | 2-(Benzyloxy)-1-chloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1-chloro-4-nitrobenzene | |

CAS RN |

76464-61-4 | |

| Record name | 2-(Benzyloxy)-1-chloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)

![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)